H-PGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) []. PGD2 is a potent inflammatory mediator involved in various physiological processes, including inflammation, allergic reactions, and sleep regulation [, ]. H-PGDS inhibitors block the production of PGD2 and are being investigated as potential therapeutic agents for treating various diseases.
Mechanism of Action
H-PGDS inhibitors typically act by competitively binding to the active site of the H-PGDS enzyme, preventing the binding of the substrate PGH2 [, ]. This competitive inhibition reduces the production of PGD2.
Applications
Duchenne Muscular Dystrophy (DMD): Studies in mdx mice, a model of DMD, have shown that H-PGDS inhibitors can reduce muscle necrosis, improve muscle strength, and decrease fibrosis [, , , ].
Dilated Cardiomyopathy: Research suggests that H-PGDS degraders might prevent the progression of dilated cardiomyopathy in DMD [].
Allergic Inflammation: H-PGDS inhibitors have shown promise in preclinical models of allergic asthma by suppressing antigen-induced production of PGD2 and airway inflammation [, , ].
Spinal Cord Injury: In a mouse model of spinal cord contusion injury, H-PGDS deficiency and pharmacological inhibition of H-PGDS led to reduced tissue damage and improved locomotor recovery [].
Intestinal Adenomas: Interestingly, studies in ApcMin/+ mice, a model of intestinal tumorigenesis, have revealed that H-PGDS might have a protective role, as its disruption led to an increased number of intestinal adenomas [].
Compound Description: HQL-79 is a potent and orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS) [ [], [] ]. Initially developed as a histamine H1 receptor antagonist, HQL-79 exhibits anti-allergic and anti-asthmatic effects partially through the inhibition of PGD2 production [ [] ]. Studies have shown its efficacy in suppressing antigen-induced eosinophilic accumulation in the lungs, reducing gliosis and demyelination in twitcher mice, and ameliorating muscular dystrophy in mdx mice [ [], [] ]. HQL-79 exhibits competitive inhibition against PGH2 and non-competitive inhibition against GSH, binding within the catalytic cleft of H-PGDS between Trp104 and GSH [ [] ].
TFC-007
Compound Description: TFC-007 is a potent and selective inhibitor of H-PGDS [ [] ]. Studies have shown that TFC-007 effectively suppresses prostaglandin D2 (PGD2) production [ [] ].
PROTAC(H-PGDS)-1
Compound Description: PROTAC(H-PGDS)-1 represents a novel approach to modulating H-PGDS activity by inducing its degradation [ [] ]. This chimeric small molecule consists of TFC-007 linked to pomalidomide, an E3 ligase ligand. PROTAC(H-PGDS)-1 facilitates the ubiquitination and subsequent degradation of H-PGDS via the ubiquitin-proteasome system, resulting in potent and sustained suppression of PGD2 production [ [] ].
PK007
Compound Description: PK007 is another novel H-PGDS inhibitor exhibiting promising results in a Duchenne muscular dystrophy (DMD) mdx mouse model [ [] ]. Treatment with PK007 led to a two-fold increase in hindlimb grip strength in mdx mice, reaching levels comparable to the strain control mice [ [] ]. Furthermore, PK007 significantly reduced muscle necrosis, fibrosis, and the levels of the DMD blood biomarker, muscle creatine kinase activity [ [] ].
Properties
Product Name
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rioprostil is an aliphatic alcohol. A synthetic methylprostaglandin E1 analog that reduces gastric acid secretion and enhances the gastric mucus-bicarbonate barrier. It is effective in the therapy of gastric ulcers and gives significant protection against NSAID-induced gastric mucosal damage. The drug also prevents cyclosporin A-induced damage to endocrine and exocrine pancreatic secretions. It shows a low order of acute toxicity and there is no evidence of embryotoxicity, fetotoxicity, teratogenicity, or mutagenicity in animal studies.
RIPA-56 is an inhibitor of receptor interacting serine/threonine kinase 1 (RIPK1; IC50 = 13 nM). It is selective for RIPK1 over RIPK3 at 10 µM, as well as over a panel of additional kinases at 2 µM. RIPA-56 inhibits Z-VAD-FMK-induced necrosis in HT-29 cells (EC50 = 28 nM). In vivo, RIPA-56 (6 mg/kg) reduces TNF-α-induced lethality and protects against TNF-α-induced organ damage in a mouse model of systemic inflammatory response syndrome (SIRS). It reduces spinal cord demyelination and breakdown of the blood-brain barrier (BBB) in a mouse model of experimental autoimmune encephalomyelitis (EAE). RIPA-56 (300 mg/kg) reduces hepatic inflammatory cell infiltration and fibrosis, as well as body weight gain and total fat mass, in a mouse model of high-fat diet-induced non-alcoholic steatohepatitis (NASH). RIPA-56 is a potent RIP1 inhibitor. RIPA-56 has RIP1 kinase IC50=13 nM; HT-29 Cell EC50 = 28 nM; in vivo PG: t1/2 = 3.1h. RIPA-56 efficiently reduced tumor necrosis factor alpha (TNFα)-induced mortality and multiorgan damage. Compared to known RIP1 inhibitors, RIPA-56 is potent in both human and murine cells, is much more stable in vivo, and is efficacious in animal model studies.
Riparin III is an alcamide isolated from Aniba riparia that has presented effects of antidepressant and anxiolytic activities in acute stress behavioral models.
Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.
RIPGBM is a prodrug form of the pro-apoptotic compound cRIPGBM. It is converted to cRIPGBM in GBM-1 glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not primary human lung fibroblasts (HLFs). RIPGBM induces apoptosis in GBM CSCs (EC50 = ≤500 nM) and selectively reduces survival of GBM-1 cells (EC50 = 0.22 μM) over human neural stem cells, primary human astrocytes, and primary HLFs (EC50s = 1.7, 2.9, and 3.5 μM, respectively). It reduces tumor growth in a GBM mouse xenograft model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) when administered at a dose of 50 mg/kg twice per day. RIPGBM is a cell type-selective apoptosis inducer in glioblastoma multiforme (GBM) cancer stem cells (CSCs).